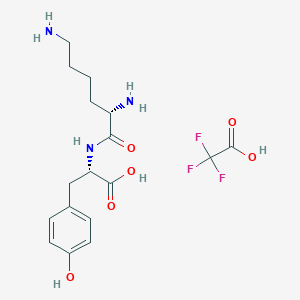

H-Lys-Tyr-OH TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H24F3N3O6 |

|---|---|

Poids moléculaire |

423.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H23N3O4.C2HF3O2/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10;3-2(4,5)1(6)7/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);(H,6,7)/t12-,13-;/m0./s1 |

Clé InChI |

UBMFBQMLODXUGN-QNTKWALQSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

H-Lys-Tyr-OH TFA: A Technical Overview of its Postulated Mechanism of Action in Neuronal Cells

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for the dipeptide H-Lys-Tyr-OH TFA in neuronal cells is not extensively available in the public domain. This document synthesizes a plausible mechanism of action based on the known neuroactive properties of its constituent amino acids, L-lysine and L-tyrosine, and data from studies on structurally related dipeptides. The proposed pathways and effects are inferred from existing research on similar molecules and should be considered as a hypothetical framework for future investigation.

Executive Summary

The dipeptide H-Lys-Tyr-OH, supplied as its trifluoroacetate (TFA) salt, is composed of the essential amino acid L-lysine and the non-essential amino acid L-tyrosine. Both amino acids are known to play critical roles in neuronal function. L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are fundamental for mood, cognition, and stress response.[1][2] L-lysine is involved in various cellular processes, and its deficiency has been linked to apoptosis and impaired metabolism.[3] Based on the functions of its components and related dipeptides, this compound is postulated to exert neuroprotective effects through several mechanisms, including modulation of neurotransmitter synthesis, attenuation of oxidative stress, and inhibition of apoptotic pathways. This document outlines these potential mechanisms, supported by data from analogous compounds.

Postulated Core Mechanisms of Action

The neurobiological activity of H-Lys-Tyr-OH is likely multifaceted, leveraging the individual properties of lysine and tyrosine once metabolized, and potentially acting as a dipeptide prior to hydrolysis.

Neuromodulation via Catecholamine Synthesis

The primary and most direct mechanism is likely the role of the tyrosine moiety as a substrate for catecholamine synthesis. Oral and parenteral administration of tyrosine-containing dipeptides has been shown to increase brain tyrosine levels and stimulate catecholaminergic systems.[1][2]

-

Increased Neurotransmitter Levels: By supplying tyrosine, H-Lys-Tyr-OH can enhance the production of dopamine and norepinephrine in neuronal cells.[1] This is particularly relevant under conditions of high neuronal activity or stress, where the demand for these neurotransmitters is elevated.

-

Regulation of Tyrosine Hydroxylase (TH): Neuronal activity regulates the expression of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[4] The availability of tyrosine can influence this process.

Neuroprotection against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage and death in various neurodegenerative conditions.[5][6][7][8] Peptides containing tyrosine have demonstrated antioxidant properties.

-

Reactive Oxygen Species (ROS) Scavenging: The phenolic group of tyrosine can act as a radical scavenger, helping to neutralize harmful ROS. Peptides derived from food sources have been shown to reduce ROS levels in neuronal cell models.[9]

-

Modulation of Endogenous Antioxidant Pathways: Some neuroprotective peptides can activate intracellular antioxidant pathways, such as the Nrf2/Keap-1/HO-1 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[10]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Lysine deficiency has been shown to induce apoptosis, while lysine-containing dipeptides can alleviate this.[3]

-

Inhibition of Apoptotic Cascades: H-Lys-Tyr-OH may protect neurons by inhibiting key apoptotic signaling pathways. This could involve the regulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.

-

Cell Cycle Regulation: Lysine deprivation can cause cell-cycle arrest. Supplementation with lysine dipeptides can restore normal cell cycle progression, preventing apoptosis.[3]

Quantitative Data from Related Peptides

The following tables summarize quantitative findings from studies on dipeptides with similar amino acid compositions, providing a basis for expected efficacy.

| Peptide | Model System | Dosage | Outcome | Quantitative Result | Reference |

| Tyr-Pro | Male ICR Mice (in vivo) | 10 mg/kg (oral) | Brain Accumulation | AUC0-120 min: 0.34 ± 0.11 pmol·min/mg-dry brain | [11] |

| Ser-Tyr | Male ddY Mice (in vivo) | 100 mg/kg (oral) | Increased Brain Tyrosine | Significant increase in cerebral cortex tyrosine content | [1] |

| LYLKPR | H2O2-injured HT-22 cells | Not specified | Reduction of Mature IL-18 | 29.08% reduction in intracellular mature IL-18 | [10] |

| EVSGPGYSPN | In vitro BBB model | Not specified | ROS Reduction | Reduced ROS levels to 110.46 ± 15.16% (relative to control) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments relevant to the study of H-Lys-Tyr-OH's mechanism of action.

In Vitro Neuroprotection Assay against Oxidative Stress

-

Cell Culture: Mouse hippocampal neuronal cell line (e.g., HT-22) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with serum-free medium. Oxidative stress is induced by adding hydrogen peroxide (H2O2) to a final concentration of 300 µg/mL.

-

Peptide Treatment: this compound is dissolved in sterile water or culture medium and added to the cells at various concentrations (e.g., 1, 10, 100 µM) simultaneously with or prior to H2O2 treatment.

-

Cell Viability Assessment (MTT Assay): After 24 hours of incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated as described above, then incubated with DCFH-DA. Fluorescence intensity is measured using a fluorescence microplate reader.

In Vivo Blood-Brain Barrier Penetration Study

-

Animal Model: Male ICR mice (8 weeks old) are used.

-

Peptide Administration: A stable isotope-labeled version of H-Lys-Tyr-OH is synthesized. The peptide is administered orally via gavage at a specific dose (e.g., 10 mg/kg body weight).

-

Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), blood samples are collected via cardiac puncture, and brains are harvested.

-

Sample Processing: Blood is centrifuged to obtain plasma. Brains are homogenized.

-

Quantification by LC-MS/MS: The concentration of the labeled peptide in plasma and brain homogenates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including the area under the curve (AUC), are calculated for both plasma and brain to determine the extent of blood-brain barrier penetration.

Visualizing the Mechanism of Action

The following diagrams illustrate the postulated signaling pathways and experimental workflows.

Caption: Postulated signaling pathways for H-Lys-Tyr-OH in neuronal cells.

Caption: Experimental workflow for in vitro neuroprotection assay.

Conclusion and Future Directions

While direct evidence is pending, the dipeptide this compound presents a promising candidate for neuroprotective and neuromodulatory applications. Its constituent amino acids are precursors to vital neurotransmitters and are implicated in cell survival pathways. The proposed mechanisms—enhancement of catecholamine synthesis, reduction of oxidative stress, and inhibition of apoptosis—are supported by a body of evidence from related peptides.

Future research should focus on validating these hypotheses through direct experimentation. Key areas of investigation include:

-

Receptor Binding Studies: To determine if the dipeptide has affinity for any neuronal receptors.

-

In Vivo Efficacy Models: Testing the peptide in animal models of neurodegenerative diseases (e.g., Parkinson's or Alzheimer's disease).

-

Metabolomic Studies: To track the breakdown and distribution of the dipeptide in the brain.

-

Signaling Pathway Analysis: Using techniques like Western blotting and qPCR to confirm the modulation of pathways such as Nrf2 and Bcl-2 family proteins.

A thorough investigation of these areas will provide a definitive understanding of this compound's mechanism of action and its therapeutic potential.

References

- 1. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of parenteral dipeptides to increase serum tyrosine levels and to enhance catecholamine-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal activity regulates expression of tyrosine hydroxylase in adult mouse substantia nigra pars compacta neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative stress and autophagy in the regulation of lysosome-dependent neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How neurons cope with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of fermented yak milk-derived peptide LYLKPR on H2O2-injured HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on H-Lys-Tyr-OH TFA and its Hypothesized Role in Neurotransmitter Release

This guide, therefore, presents a hypothesized mechanism of action for H-Lys-Tyr-OH based on established principles of catecholamine neurochemistry and data from studies on structurally similar tyrosine-containing dipeptides. The quantitative data and experimental protocols detailed herein are derived from published research on these related compounds and should be considered illustrative examples for guiding future research on H-Lys-Tyr-OH TFA.

Introduction: The Precursor Strategy for Neuromodulation

The synthesis of catecholamine neurotransmitters—dopamine, norepinephrine (noradrenaline), and epinephrine—is critically dependent on the availability of the precursor amino acid, L-Tyrosine.[2] The enzyme Tyrosine Hydroxylase (TH) catalyzes the rate-limiting step in this pathway: the conversion of tyrosine to L-DOPA.[2] Unlike many enzymatic pathways in the brain, TH is not fully saturated under normal physiological conditions.[3] This unique characteristic implies that increasing the local concentration of tyrosine can enhance the rate of catecholamine synthesis, particularly in neurons that are actively firing.[2][4]

H-Lys-Tyr-OH is a dipeptide composed of L-lysine and L-tyrosine. It is hypothesized that, when administered, this dipeptide may function as a pro-drug, being absorbed and subsequently hydrolyzed by peptidases to release free L-tyrosine. This localized increase in the tyrosine pool within the brain could, in turn, boost the synthesis and subsequent release of noradrenaline.

The compound is supplied as a trifluoroacetate (TFA) salt, a common consequence of solid-phase peptide synthesis and purification using trifluoroacetic acid.[5] As will be discussed, the presence of this counter-ion is a critical experimental variable that must be carefully considered, as TFA itself can exert biological effects.[5][6][7]

Hypothesized Mechanism of Action

The proposed role of H-Lys-Tyr-OH in promoting neurotransmitter release is centered on its ability to serve as a delivery vehicle for tyrosine, thereby augmenting the brain's catecholaminergic capacity.

-

Transport and Hydrolysis: Following administration, H-Lys-Tyr-OH is transported into the brain, where it is cleaved by peptidases into its constituent amino acids, L-Lysine and L-Tyrosine. Studies on similar dipeptides, such as Ser-Tyr (SY), have shown that oral administration can markedly increase tyrosine content in the cerebral cortex.[1][8][9]

-

Enhanced Catecholamine Synthesis: The elevated intracellular tyrosine concentration increases the substrate available for Tyrosine Hydroxylase (TH), pushing the equilibrium towards L-DOPA production. This effect is most pronounced in active neurons where TH is phosphorylated and more receptive to its substrate.

-

Vesicular Loading and Release: The newly synthesized dopamine (formed from L-DOPA) is then converted to noradrenaline by dopamine-β-hydroxylase within synaptic vesicles. An enlarged pool of vesicular noradrenaline is then available for release into the synaptic cleft upon neuronal depolarization.

This proposed pathway is visualized in the diagram below.

Quantitative Data (Based on Proxy Compounds)

Direct quantitative data for this compound is not available in peer-reviewed literature. The following tables summarize findings from studies on the oral administration of the dipeptide Ser-Tyr (SY) in mice and the intraperitoneal administration of L-Tyrosine in rats, which serve as proxies for the hypothesized effects.

Table 1: Effect of Oral Dipeptide Administration on Brain Neurochemistry in Mice (Data derived from a study on Ser-Tyr dipeptide)[1][10]

| Compound (Oral Dose) | Brain Region | Analyte | Time Point | Result |

| Ser-Tyr (SY) | Cerebral Cortex | Tyrosine | 60 min | Marked increase vs. vehicle |

| Ser-Tyr (SY) | Cerebral Cortex | MHPG | 60 min | Significant increase vs. vehicle |

| Ser-Tyr (SY) | Hippocampus | MHPG | 30-60 min | 1.9-fold increase vs. vehicle |

*MHPG (3-methoxy-4-hydroxyphenylethyleneglycol) is the principal metabolite of noradrenaline; its levels are an indicator of noradrenergic turnover.

Table 2: Effect of L-Tyrosine Administration on Striatal Dopamine Release in Rats (Data derived from an in-vivo microdialysis study)[11][12]

| Compound (IP Dose) | Brain Region | Analyte | Time Point | Result (% Increase vs. Baseline) |

| L-Tyrosine (50 mg/kg) | Striatum | Dopamine (Extracellular) | 90 min | ~28% increase |

| L-Tyrosine (100 mg/kg) | Striatum | Dopamine (Extracellular) | 75 min | ~29% increase |

| L-Tyrosine (200 mg/kg) | Striatum | Dopamine (Extracellular) | - | No significant further increase |

Experimental Protocols

The following are detailed, representative protocols for assessing the effect of a compound like this compound on neurotransmitter release.

In Vivo Microdialysis in Rodents

This protocol allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[13][14][15]

Objective: To quantify extracellular noradrenaline and tyrosine concentrations in the prefrontal cortex of rats following oral administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane)

-

Syringe pump and gastight syringes

-

Guide cannulae

-

This compound

-

Vehicle (e.g., sterile water)

-

Artificial cerebrospinal fluid (aCSF), filtered and degassed

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize adult male Sprague-Dawley rats. Using a stereotaxic frame, surgically implant a guide cannula aimed at the medial prefrontal cortex. Allow for a recovery period of 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfusion & Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for at least 90-120 minutes.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.

-

Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage.

-

Post-Administration Collection: Continue collecting dialysate samples every 20 minutes for the next 3-4 hours.

-

Sample Analysis: Immediately analyze the collected samples using a validated HPLC-ECD method to quantify noradrenaline and tyrosine concentrations.[16][17]

-

Histological Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

In Vitro Release Assay Using PC12 Cells

PC12 cells are a rat pheochromocytoma cell line that synthesizes, stores, and releases catecholamines, serving as a useful in vitro model.[18][19]

Objective: To determine if this compound enhances depolarization-induced noradrenaline release from cultured PC12 cells.

Materials:

-

PC12 cells

-

Cell culture reagents (e.g., DMEM, horse serum, fetal bovine serum)

-

24-well cell culture plates

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer (low K+)

-

KRH buffer (high K+, e.g., 50 mM KCl, for depolarization)

-

HPLC-ECD system

Procedure:

-

Cell Culture: Plate PC12 cells in 24-well plates and allow them to adhere and differentiate for 48-72 hours.

-

Pre-incubation: Wash cells twice with KRH buffer (low K+). Pre-incubate the cells with varying concentrations of this compound (or vehicle) in low K+ KRH buffer for 60 minutes at 37°C.

-

Stimulation: Remove the pre-incubation solution. Add high K+ KRH buffer (containing the same concentrations of this compound) to the wells to induce depolarization and neurotransmitter release. Incubate for 10 minutes.

-

Sample Collection: Collect the supernatant (which contains the released neurotransmitters) from each well. Add an antioxidant (e.g., perchloric acid) to stabilize the catecholamines.

-

Cell Lysis: Lyse the remaining cells in the wells to determine total protein content for normalization.

-

Sample Analysis: Analyze the supernatant for noradrenaline content using HPLC-ECD.

-

Data Normalization: Express the amount of released noradrenaline as a percentage of the total protein content in each well.

Visualizations: Workflows and Considerations

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study.

The Trifluoroacetate (TFA) Counter-Ion: A Critical Consideration

Peptides purified by HPLC are typically isolated as TFA salts.[5] It is crucial for researchers to recognize that the TFA counter-ion is not biologically inert and can produce confounding effects in experimental assays.[5][6][7][20][21]

-

Cellular Effects: TFA has been shown to inhibit cell proliferation in some cell types (e.g., osteoblasts) at concentrations as low as 10 nM, while promoting growth in others.[5]

-

Physicochemical Effects: TFA can alter the pH of peptide solutions and influence the secondary structure of peptides.[5][6]

-

In Vivo Effects: Trifluoroacetylated proteins can elicit immune responses in vivo.[6]

Given these potential interferences, it is strongly recommended to either include a TFA salt control group in experiments or to perform a salt exchange (e.g., to a hydrochloride or acetate salt) prior to biological testing.

Conclusion and Future Directions

This compound is a dipeptide that, based on its composition and data from related compounds, holds a plausible hypothesis for acting as a precursor to enhance noradrenergic neurotransmission. By delivering L-tyrosine to the brain, it may overcome the rate-limiting step in catecholamine synthesis, leading to increased noradrenaline release.

However, this technical guide underscores the critical lack of direct, peer-reviewed evidence. The claims surrounding its efficacy rely on proprietary data that is not publicly available for scrutiny. Therefore, the immediate future direction for any research program involving this compound must be the rigorous, independent validation of its effects.

Researchers are urged to:

-

Directly test the effect of H-Lys-Tyr-OH on brain tyrosine levels and noradrenaline release using established methods like in vivo microdialysis.

-

Conduct careful dose-response studies to determine the efficacy and therapeutic window of the compound.

-

Systematically investigate and control for the potential confounding effects of the TFA counter-ion by including appropriate controls or performing salt-exchange procedures.

Only through such foundational research can the true potential of this compound as a tool for researchers or as a potential therapeutic agent be properly evaluated.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Tyrosine administration increases striatal dopamine release in rats with partial nigrostriatal lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. genscript.com [genscript.com]

The Neuroprotective Potential of H-Lys-Tyr-OH TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Tyr-OH, presented here as its trifluoroacetate (TFA) salt, is emerging as a compound of interest in the field of neuroprotection. Composed of the essential amino acid L-lysine and the conditionally essential amino acid L-tyrosine, this molecule is hypothesized to confer protective effects on neuronal cells through various mechanisms. While direct and extensive research on H-Lys-Tyr-OH TFA is in its nascent stages, this technical guide synthesizes the current understanding of related dipeptides and outlines established experimental protocols to facilitate further investigation into its neuroprotective capabilities. The proposed mechanisms of action center on the modulation of neurotransmitter levels, attenuation of oxidative stress, and inhibition of apoptotic pathways. This document provides a framework for researchers to explore the therapeutic potential of this compound in models of neurodegenerative diseases and acute neuronal injury.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, along with acute neurological events like ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal apoptosis, excessive oxidative stress, and neuroinflammation. Consequently, there is a critical need for the development of novel neuroprotective agents that can mitigate these detrimental processes. Small peptides, particularly dipeptides, have garnered attention for their potential therapeutic applications due to their high specificity, efficacy, and favorable safety profiles.

This compound is a dipeptide comprised of L-lysine and L-tyrosine. Emerging evidence suggests that this compound may prevent neurological diseases by promoting the release of noradrenaline and tyrosine in the brain[1]. While comprehensive studies specifically on the TFA salt are limited, the constituent amino acids and related peptides have known roles in neuronal function and protection. L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, which are crucial for cognitive function. L-lysine plays a role in various cellular processes, and its derivatives have been investigated for their effects on neuronal health. This guide will explore the potential neuroprotective mechanisms of this compound and provide detailed methodologies for its preclinical evaluation.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of peptides are often multifaceted, involving the modulation of several key cellular pathways. Based on the activities of structurally similar peptides and the known functions of its constituent amino acids, the potential mechanisms of action for this compound can be categorized as follows:

-

Modulation of Neurotransmitter Systems: this compound is suggested to enhance brain function by promoting the release of noradrenaline and tyrosine[1]. An increase in the bioavailability of tyrosine, a direct precursor to catecholamines, could support neuronal communication and resilience.

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurological disorders[2][3][4]. Peptides containing tyrosine residues have been shown to possess antioxidant properties, which may be attributed to the phenolic group of tyrosine acting as a radical scavenger[5][6].

-

Anti-apoptotic Effects: The inhibition of programmed cell death, or apoptosis, is a critical aspect of neuroprotection. Lysine-containing dipeptides have been shown to alleviate apoptosis induced by amino acid deficiency[7]. The potential anti-apoptotic signaling pathway is depicted below.

-

Anti-inflammatory Action: Neuroinflammation is a common feature of neurodegenerative diseases. While direct evidence for this compound is lacking, many bioactive peptides exert anti-inflammatory effects, which could contribute to its overall neuroprotective profile.

Quantitative Data Summary

Direct quantitative data on the neuroprotective efficacy of this compound is not yet extensively available in peer-reviewed literature. The following tables are presented as templates for organizing future experimental findings and are based on typical assays used to evaluate neuroprotective compounds.

Table 1: In Vitro Neuroprotective Activity of this compound

| Assay Type | Cell Line | Neurotoxic Insult | Concentration Range Tested | Outcome Measure | Result (e.g., IC50, % Protection) |

| Cell Viability | SH-SY5Y | H₂O₂ | (e.g., 1-100 µM) | MTT Assay | To be determined |

| Apoptosis | HT-22 | Glutamate | (e.g., 1-100 µM) | Caspase-3 Activity | To be determined |

| Oxidative Stress | Primary Cortical Neurons | Amyloid-β | (e.g., 1-100 µM) | ROS Levels | To be determined |

| Neuroinflammation | BV-2 Microglia | LPS | (e.g., 1-100 µM) | Nitric Oxide Production | To be determined |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome Measure | Result (e.g., % Infarct Reduction) |

| Rat MCAO Model | (e.g., 10 mg/kg, i.p.) | Infarct Volume | To be determined |

| Mouse Model of Parkinson's Disease | (e.g., daily oral gavage) | Dopaminergic Neuron Count | To be determined |

| Transgenic Mouse Model of Alzheimer's Disease | (e.g., long-term dietary supplement) | Cognitive Performance (Morris Water Maze) | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes the assessment of the protective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For differentiation, plate cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days[8].

-

-

Treatment and Induction of Oxidative Stress:

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) to the culture medium at a pre-determined optimal concentration (e.g., 200 µM)[9].

-

-

Assessment of Cell Viability (MTT Assay):

-

After the desired incubation period with the neurotoxin (e.g., 24 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group[8].

-

In Vivo Neuroprotection Assessment in a Rat Model of Ischemic Stroke

This protocol details the evaluation of this compound in a transient middle cerebral artery occlusion (MCAO) model in rats.

-

Animal Preparation:

-

Use healthy adult male Sprague-Dawley rats (250-300g).

-

Anesthetize the rats (e.g., with isoflurane). Maintain body temperature at 37°C throughout the surgical procedure.

-

-

Middle Cerebral Artery Occlusion (MCAO) Surgery:

-

Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion[1][10].

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., intraperitoneally) at a predetermined dose at the onset of reperfusion or at various time points post-occlusion.

-

-

Assessment of Neurological Deficit and Infarct Volume:

-

Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

-

At a specified time point (e.g., 48 or 72 hours), euthanize the animals and perfuse the brains.

-

Section the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue will be red.

-

Quantify the infarct volume using image analysis software[10].

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for investigating the neuroprotective effects of this compound.

Caption: Proposed anti-apoptotic pathway of this compound.

Caption: Workflow for in vitro neuroprotection assessment.

Caption: Workflow for in vivo neuroprotection assessment using MCAO.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as a neuroprotective agent. Its simple dipeptide structure, composed of naturally occurring amino acids, suggests a favorable safety profile. The hypothesized mechanisms of action, including the modulation of neurotransmitter systems, antioxidant effects, and inhibition of apoptosis, are all highly relevant to the pathologies of various neurological disorders.

The immediate next steps in the evaluation of this compound should focus on generating robust in vitro data to confirm its neuroprotective activity and elucidate its primary mechanisms of action. Dose-response studies are crucial to determine its potency. Subsequently, in vivo studies in well-established animal models of neurodegeneration and ischemic stroke will be essential to validate its therapeutic potential. Future research should also investigate its ability to cross the blood-brain barrier, a critical factor for any centrally acting therapeutic. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound, with the ultimate goal of developing a novel therapeutic for the treatment of debilitating neurological conditions.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress and autophagy in the regulation of lysosome-dependent neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How neurons cope with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide H-Lys-Tyr-OH: A Technical Guide to its Potential Upstream Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Tyr-OH (Lysyl-tyrosine) is a molecule of interest for its potential biological activities. While a singular, primary upstream target remains to be definitively elucidated in publicly available literature, current evidence points towards two principal mechanisms of action: the modulation of neurotransmitter release and the potential inhibition of the angiotensin-converting enzyme (ACE). This technical guide provides an in-depth analysis of these potential pathways, including detailed experimental protocols and structured quantitative data, to facilitate further research and drug development efforts.

Potential Upstream Target 1: Modulation of Noradrenaline and Tyrosine Release

One of the key reported effects of H-Lys-Tyr-OH is its ability to promote the release of noradrenaline and its precursor, tyrosine, in the brain. This suggests an interaction with the cellular machinery responsible for neurotransmitter synthesis and exocytosis. The precise molecular target that initiates this cascade is not yet identified, but the downstream consequences are significant for neuronal function.

Signaling Pathway

The proposed pathway involves the uptake of H-Lys-Tyr-OH into presynaptic noradrenergic neurons, likely via peptide transporters. Inside the neuron, the dipeptide could influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, or modulate the process of vesicular release of noradrenaline.

H-Lys-Tyr-OH TFA: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the dipeptide H-Lys-Tyr-OH, presented as its trifluoroacetate (TFA) salt. The document details the plausible chemical strategies that would have been employed for its first synthesis, based on the foundational principles of peptide chemistry. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction: The Significance of Lysyl-Tyrosine

The dipeptide L-Lysyl-L-Tyrosine (H-Lys-Tyr-OH) is a molecule of interest in biochemical and pharmaceutical research. Comprised of the essential amino acid L-lysine and the non-essential aromatic amino acid L-tyrosine, this dipeptide has been investigated for its potential physiological roles. Notably, tyrosine is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are collectively known as catecholamines. The strategic combination of lysine and tyrosine in a single molecule offers potential advantages in terms of solubility and bioavailability compared to the individual amino acids.

While the precise historical "discovery" of every simple dipeptide is not always formally documented as a singular event, the ability to synthesize such molecules arose from the pioneering work in peptide chemistry in the early to mid-20th century. The initial synthesis of H-Lys-Tyr-OH would have been achieved through solution-phase peptide synthesis, a meticulous process requiring the strategic use of protecting groups to ensure the formation of the correct peptide bond.

The Initial Synthesis: A Solution-Phase Approach

The first chemical synthesis of H-Lys-Tyr-OH would have been accomplished using a solution-phase strategy. This method involves the stepwise coupling of protected amino acid derivatives in a suitable solvent, followed by the removal of these protecting groups to yield the final dipeptide. The synthesis necessitates the protection of the α-amino and ε-amino groups of lysine, the α-carboxyl group of tyrosine, and potentially the phenolic hydroxyl group of tyrosine to prevent unwanted side reactions.

A plausible and historically relevant approach would involve the use of the carbobenzoxy (Z or Cbz) group for amino group protection and a simple ester, such as a benzyl (Bzl) or methyl (Me) ester, for carboxyl group protection. The trifluoroacetate (TFA) salt form is typically a result of the final deprotection and purification steps, particularly when using trifluoroacetic acid for the removal of acid-labile protecting groups and during reverse-phase HPLC purification.

Synthetic Strategy Overview

The logical workflow for the initial solution-phase synthesis of H-Lys-Tyr-OH is depicted below. This strategy involves the protection of the amino and carboxyl termini of the constituent amino acids, followed by a coupling reaction and subsequent deprotection steps.

Physicochemical Characteristics of Lyophilized H-Lys-Tyr-OH TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of the lyophilized dipeptide H-Lys-Tyr-OH TFA (Lysyl-Tyrosine trifluoroacetate). This document details the molecular properties, and provides comprehensive experimental protocols for its analysis, tailored for professionals in research and drug development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. While the molecular formula and weight are exact, other parameters are typically determined experimentally for each batch.

| Property | Value |

| Chemical Name | L-Lysyl-L-tyrosine trifluoroacetate |

| Molecular Formula | C₁₇H₂₄F₃N₃O₆ |

| Molecular Weight | 423.38 g/mol [1] |

| Appearance | White to off-white lyophilized powder |

| Purity (by HPLC) | Typically >95% or >98%[2][3][4][5][6] |

| Solubility | Soluble in water |

| Storage | Store at -20°C, desiccated[4] |

Experimental Protocols

Detailed methodologies for the characterization of lyophilized this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the lyophilized this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient:

Time (min) % Solvent B 0 5 25 60 30 95 35 95 36 5 | 40 | 5 |

-

-

Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Solubility Assessment

Objective: To determine the solubility of the lyophilized dipeptide in an aqueous solvent.

Materials:

-

This compound sample

-

Distilled water

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Add 1 mg of the lyophilized peptide to a clear vial.

-

Incrementally add distilled water (e.g., in 100 µL aliquots) to the vial.

-

After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.

-

Continue adding solvent until the peptide is fully dissolved.

-

The solubility is expressed as the concentration at which the peptide completely dissolves (e.g., mg/mL). Due to the charged nature of the peptide (a basic lysine residue), it is expected to be soluble in aqueous solutions.

Thermal Analysis: TGA and DSC

Objective: To assess the thermal stability and identify thermal transitions of the lyophilized powder.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure for TGA:

-

Place 5-10 mg of the lyophilized sample into a TGA pan.

-

Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The resulting thermogram will indicate the decomposition temperature.[7]

Procedure for DSC:

-

Seal 2-5 mg of the lyophilized sample in an aluminum DSC pan.

-

Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow. The resulting thermogram can reveal events such as glass transitions, crystallization, and melting.[8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the dipeptide.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Place a small amount of the lyophilized powder directly onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹: N-H stretching (amide and amine groups).[11]

-

~3030 cm⁻¹: Aromatic C-H stretching (tyrosine).[11]

-

~1650 cm⁻¹: C=O stretching (amide I band).[11]

-

~1540 cm⁻¹: N-H bending (amide II band).[11]

-

~1200 cm⁻¹: C-F stretching (from the TFA counter-ion).

-

~1235 cm⁻¹: Phenolic C-O stretching (tyrosine).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the dipeptide.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

-

Dissolve 5-10 mg of the lyophilized peptide in 0.5-0.7 mL of the deuterated solvent.

-

Acquire a ¹H NMR spectrum.

-

Expected ¹H NMR Signals (in D₂O):

-

~7.1-7.2 ppm (doublet): Aromatic protons of the tyrosine side chain.

-

~6.8-6.9 ppm (doublet): Aromatic protons of the tyrosine side chain.

-

~4.0-4.5 ppm (multiplets): α-protons of lysine and tyrosine.

-

~2.9-3.1 ppm (multiplet): ε-methylene protons of the lysine side chain.

-

~1.3-1.9 ppm (multiplets): β, γ, and δ-methylene protons of the lysine side chain.

-

Biological Context and Signaling Pathway

This compound is reported to have the potential to prevent neurological diseases by promoting the release of noradrenaline and tyrosine in the brain.[1] Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, noradrenaline (norepinephrine), and adrenaline (epinephrine).

Catecholamine Synthesis Pathway

The synthesis of noradrenaline from tyrosine is a multi-step enzymatic process that primarily occurs in the cytoplasm of noradrenergic neurons.

Caption: The enzymatic pathway for the synthesis of noradrenaline from L-tyrosine.

Noradrenaline Release from Neuronal Synapse

Once synthesized, noradrenaline is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation.

Caption: Mechanism of noradrenaline release at the synapse and its action on postsynaptic receptors.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of lyophilized this compound. The detailed experimental protocols serve as a valuable resource for researchers in ensuring the quality and consistency of this dipeptide for its application in scientific and drug development endeavors. The provided diagrams offer a clear visualization of the relevant biological pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. adooq.com [adooq.com]

- 5. jpt.com [jpt.com]

- 6. genscript.com [genscript.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijlpr.com [ijlpr.com]

- 11. researchgate.net [researchgate.net]

The Potential of H-Lys-Tyr-OH TFA as a Cognitive Enhancer: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the potential of H-Lys-Tyr-OH TFA as a cognitive enhancer. It is important to note that, to date, there is a significant lack of publicly available scientific literature, quantitative data, and detailed experimental protocols specifically investigating the cognitive-enhancing effects of this compound. Therefore, this document synthesizes information from studies on the precursor amino acid, L-tyrosine, and related tyrosine-containing dipeptides to build a hypothetical framework for the potential mechanisms and experimental validation of this compound.

Introduction

This compound, a dipeptide composed of lysine and tyrosine, has been suggested to have potential in improving brain function. The proposed mechanism involves the promotion of noradrenaline and tyrosine release in the brain. As a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which are crucial for cognitive processes such as memory, attention, and executive function, L-tyrosine and its derivatives are of significant interest in the field of nootropics. This guide explores the theoretical basis for this compound's potential as a cognitive enhancer, drawing parallels from existing research on related compounds.

Theoretical Mechanism of Action

The cognitive-enhancing potential of this compound is hypothesized to stem from its constituent amino acid, L-tyrosine. As a dipeptide, it may be transported across the blood-brain barrier, subsequently being hydrolyzed to release L-tyrosine. This localized increase in L-tyrosine availability within the brain could directly influence the synthesis of dopamine and norepinephrine, particularly in situations of high cognitive demand or stress where the firing rates of catecholaminergic neurons are high.

Signaling Pathway

The proposed primary signaling pathway for this compound's cognitive-enhancing effects is the catecholamine synthesis pathway.

Evidence from Related Tyrosine-Containing Dipeptides

While direct evidence for this compound is lacking, studies on other tyrosine-containing dipeptides provide a basis for its potential cognitive-enhancing effects.

| Dipeptide | Animal Model | Key Findings | Reference |

| Trp-Tyr | Scopolamine-induced amnesic mice | Improved spontaneous alternation in the Y-maze test. Increased dopamine levels in the hippocampus and frontal cortex. Inhibited monoamine oxidase B (MAO-B) activity. | [1][2] |

| Ser-Tyr | Mice | Efficiently stimulates noradrenergic turnover in the mouse brain. | [3] |

| Ile-Tyr | Mice | Led to increases in dopamine and its metabolites in the brainstem. | [3] |

Table 1: Summary of Cognitive Effects of Related Tyrosine-Containing Dipeptides

These studies suggest that dipeptides containing tyrosine can cross the blood-brain barrier and modulate catecholamine systems, leading to improvements in cognitive function, particularly memory.[1][2][3]

Experimental Protocols for Evaluating Cognitive Enhancement

To rigorously assess the potential of this compound as a cognitive enhancer, a series of preclinical experiments would be necessary. The following protocols are based on methodologies used in studies of related compounds.

Animal Models

-

Rodent Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. For studies on age-related cognitive decline, aged rodents (e.g., 24 months old) would be appropriate. To model cognitive deficits, amnesia can be induced using agents like scopolamine.

Behavioral Assays for Learning and Memory

-

Morris Water Maze: This is a widely used test for spatial learning and memory.

-

Acquisition Phase: Animals are trained over several days to find a hidden platform in a circular pool of water, using spatial cues. Latency to find the platform and path length are recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

-

Y-Maze: This task is used to assess spatial working memory.

-

The test relies on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A higher percentage of alternations indicates better spatial working memory.

-

Neurochemical Analysis

-

High-Performance Liquid Chromatography (HPLC): Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) can be dissected and analyzed by HPLC with electrochemical detection to measure the levels of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA).

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be presented in a clear and structured format to allow for easy comparison between treatment and control groups.

| Parameter | Control Group | This compound (Low Dose) | This compound (High Dose) | p-value |

| Morris Water Maze (Escape Latency - Day 5) | ||||

| Y-Maze (Spontaneous Alternation %) | ||||

| Hippocampal Dopamine (ng/mg tissue) | ||||

| Prefrontal Cortex Norepinephrine (ng/mg tissue) |

Table 2: Example Data Table for Preclinical Study Results

A statistically significant decrease in escape latency in the Morris water maze, an increase in spontaneous alternations in the Y-maze, and elevated levels of dopamine and norepinephrine in relevant brain regions would provide strong evidence for the cognitive-enhancing effects of this compound.

Conclusion and Future Directions

While direct evidence is currently unavailable, the theoretical framework based on the role of L-tyrosine in catecholamine synthesis and the positive findings from studies on related tyrosine-containing dipeptides suggest that this compound is a promising candidate for further investigation as a cognitive enhancer. Future research should focus on conducting rigorous preclinical studies, as outlined in this guide, to determine its efficacy and mechanism of action. Should these studies yield positive results, progression to clinical trials to assess its safety and efficacy in human subjects would be a logical next step. The development of novel cognitive enhancers is a critical area of research, and the exploration of compounds like this compound could contribute significantly to this field.

References

- 1. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dipeptides Ile-Tyr and Ser-Tyr Exert Distinct Effects on Catecholamine Metabolism in the Mouse Brainstem - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of H-Lys-Tyr-OH Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Tyr-OH, composed of a lysine and a tyrosine residue, is a molecule of interest in biochemical and pharmaceutical research. Understanding its three-dimensional structure is crucial for elucidating its biological function and for its potential application in drug design and development. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of H-Lys-Tyr-OH, from its synthesis to its characterization by various spectroscopic techniques. The potential biological relevance of this dipeptide within the context of the Renin-Angiotensin System (RAS) is also explored.

Table 1: General Properties of H-Lys-Tyr-OH

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N₃O₄ | PubChem |

| Molecular Weight | 309.36 g/mol | PubChem |

| Monoisotopic Mass | 309.168856 g/mol | PubChem |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | PubChem |

| InChI Key | MYTOTTSMVMWVJN-STQMWFEESA-N | PubChem |

Synthesis and Purification

The chemical synthesis of H-Lys-Tyr-OH can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate Fmoc-Lys(Boc)-OH with DIC and HOBt in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and tBu) by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.

-

Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain H-Lys-Tyr-OH as a white powder.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for peptide analysis.

Expected Fragmentation Pattern

In MS/MS, the protonated dipeptide ([M+H]⁺) is subjected to collision-induced dissociation (CID), which primarily cleaves the peptide bond. This results in the formation of b- and y-type fragment ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[1][2][3]

Table 2: Theoretical m/z Values for the Primary Fragment Ions of H-Lys-Tyr-OH

| Ion Type | Sequence | Theoretical m/z |

| [M+H]⁺ | H-Lys-Tyr-OH | 310.17 |

| b₁ | Lys | 129.10 |

| y₁ | Tyr | 182.08 |

Note: The theoretical m/z values are for the monoisotopic masses of the singly charged ions.

Experimental Protocol: ESI-MS/MS Analysis

Materials:

-

H-Lys-Tyr-OH sample

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Formic acid (FA)

-

Electrospray ionization tandem mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the lyophilized H-Lys-Tyr-OH in a solution of 50% ACN/50% H₂O with 0.1% FA to a concentration of approximately 1 pmol/µL.

-

MS Analysis: Infuse the sample into the ESI source. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion at m/z 310.17.

-

MS/MS Analysis: Select the precursor ion (m/z 310.17) for CID. Acquire the product ion spectrum to observe the b₁ and y₁ fragment ions at m/z 129.10 and 182.08, respectively.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign the proton (¹H) and carbon (¹³C) signals and to obtain conformational information.

Expected ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of H-Lys-Tyr-OH is expected to show distinct signals for the protons of the lysine and tyrosine residues. The aromatic protons of tyrosine will appear in the downfield region (around 7 ppm), while the aliphatic protons of the lysine side chain will be in the upfield region. The α-protons of both residues will be in the range of 4-5 ppm.[4][5][6]

The ¹³C NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbons will be in the most downfield region (around 170-180 ppm), followed by the aromatic carbons of tyrosine. The α-carbons and the aliphatic side-chain carbons will appear at higher fields.[7][8]

2D NMR for Structural Elucidation

2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for assigning the proton signals.[9][10][11][12][13]

-

COSY: Reveals correlations between protons that are coupled through-bond (typically over 2-3 bonds). This helps to identify adjacent protons within a residue.

-

TOCSY: Shows correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying the complete spin systems of the lysine and tyrosine residues.

Experimental Protocol: NMR Analysis

Materials:

-

Lyophilized H-Lys-Tyr-OH

-

Deuterated water (D₂O) or a mixture of H₂O/D₂O

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of H-Lys-Tyr-OH in 0.5 mL of D₂O. Adjust the pH to around 4-5 to slow down the exchange of amide protons with the solvent.

-

1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.

-

2D NMR:

-

Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons.

-

Acquire a 2D ¹H-¹H TOCSY spectrum to identify the complete spin systems of the lysine and tyrosine residues.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

-

Data Analysis: Analyze the 2D spectra to assign all the ¹H and ¹³C chemical shifts.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD can provide information about the presence of α-helices, β-sheets, and random coil structures.[14][15][16]

For a small dipeptide like H-Lys-Tyr-OH, the far-UV CD spectrum (190-250 nm) is expected to be dominated by the peptide bond and the aromatic side chain of tyrosine. The spectrum will likely indicate a predominantly random coil conformation in aqueous solution.

Experimental Protocol: CD Spectroscopy

Materials:

-

H-Lys-Tyr-OH sample

-

Phosphate buffer

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the dipeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.

-

Data Acquisition: Record the CD spectrum from 250 nm to 190 nm at a controlled temperature.

-

Data Analysis: Analyze the spectrum to identify characteristic absorbances that indicate the secondary structure content.

Biological Context: The Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which cleaves the dipeptide His-Leu from angiotensin I to produce the potent vasoconstrictor angiotensin II.[14][17][18][19]

Given that ACE is a dipeptidyl carboxypeptidase, it is plausible that other dipeptides, including H-Lys-Tyr-OH, could act as substrates or inhibitors of this enzyme. The structural characteristics of H-Lys-Tyr-OH, particularly the presence of the aromatic tyrosine residue, may facilitate its binding to the active site of ACE. Further research is needed to investigate the potential interaction between H-Lys-Tyr-OH and ACE and to determine its effect on the RAS pathway.

Conclusion

This technical guide has outlined the key methodologies for the comprehensive structural analysis of the dipeptide H-Lys-Tyr-OH. While specific experimental data for this molecule is limited in the public domain, the protocols and expected outcomes detailed herein provide a robust framework for researchers to characterize this and similar dipeptides. The combination of synthesis, mass spectrometry, NMR, and CD spectroscopy can provide a detailed understanding of the dipeptide's structure, which is essential for exploring its potential biological activities, such as its interaction with the Renin-Angiotensin System. Further investigation into the biological role of H-Lys-Tyr-OH is warranted to fully elucidate its physiological significance.

References

- 1. ionsource.com [ionsource.com]

- 2. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Renin-Angiotensin System: Updated Understanding and Role in Physiological and Pathophysiological States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circular dichroism and fluorescence of a tyrosine side-chain residue monitors the concentration-dependent equilibrium between U-shaped and coiled-coil conformations of a peptide derived from the catalytic core of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The renin–angiotensin system biomolecular cascade: a 2022 update of newer insights and concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for H-Lys-Tyr-OH TFA in Cell Culture

Introduction

H-Lys-Tyr-OH, a dipeptide composed of lysine and tyrosine, is a molecule of interest in neuroscience research for its potential to promote the release of noradrenaline and tyrosine in the brain.[1] Like many synthetic peptides, it is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the high-performance liquid chromatography (HPLC) purification process. While essential for peptide purity, residual TFA can be problematic for cell-based assays, as it has been shown to inhibit cell proliferation even at low concentrations.[2][3][4]

This document provides a detailed protocol for the proper dissolution of H-Lys-Tyr-OH TFA, methods for the removal of the TFA counter-ion, and preparation of the peptide for use in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals to ensure experimental reproducibility and validity.

Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of H-Lys-Tyr-OH is the first step in developing a successful dissolution strategy. The dipeptide's structure, containing the basic amino acid lysine and the hydrophobic, aromatic amino acid tyrosine, dictates its solubility.

Calculating the Net Charge: To predict solubility in aqueous solutions, we can calculate the peptide's net charge at a neutral pH (~7.0).

-

N-terminal α-amino group: +1

-

Lysine (K) side chain amino group: +1

-

C-terminal α-carboxyl group: -1

-

Tyrosine (Y) side chain: 0 (phenolic hydroxyl pKa is ~10)

The estimated net charge of H-Lys-Tyr-OH at pH 7.0 is +1 , rendering the peptide basic. This suggests that the peptide will be most soluble in slightly acidic aqueous solutions.

Table 1: Physicochemical Properties of H-Lys-Tyr-OH

| Property | Value | Source |

| Molecular Formula | C15H23N3O4 | [5] |

| Molecular Weight | 309.36 g/mol | [5] |

| Amino Acid Sequence | Lys-Tyr (KY) | [5] |

| Calculated Net Charge (pH 7) | +1 | N/A |

| Appearance | Lyophilized white powder | [6] |

The Impact of Trifluoroacetic Acid (TFA) in Cell Culture

TFA is used as an ion-pairing agent during HPLC purification and remains bound to the positively charged groups on the peptide. It is crucial to be aware of its potential cellular effects, as they can confound experimental results.

Studies have demonstrated that TFA can have a significant, dose-dependent inhibitory effect on the proliferation of various cell types, including osteoblasts and chondrocytes.[2][3][4] These effects can occur at concentrations as low as 10 nM.[4] Therefore, for sensitive cell-based assays, reducing the TFA content or exchanging it for a more biocompatible counter-ion like hydrochloride (HCl) or acetate is highly recommended.

Table 2: Reported Cytotoxic Effects of TFA on Cultured Cells

| Cell Type | TFA Concentration | Observed Effect | Source |

| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell number and thymidine incorporation | [2][3] |

| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell proliferation | [2][3] |

| Neonatal Mouse Calvariae | 10⁻⁸ to 10⁻⁷ M | Reduced cell proliferation | [2][3] |

| C6 Murine Glioma Cells | 0.5 - 7.0 mM | Stimulated cell growth and protein synthesis | [7] |

Note: The effect of TFA can be cell-type dependent, with some studies showing stimulatory effects at higher concentrations.[7]

Experimental Protocols

Protocol 1: Initial Solubilization of this compound

This protocol outlines a systematic approach to dissolving the lyophilized peptide. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1][8]

Materials:

-

Lyophilized this compound

-

Sterile, distilled water (H₂O)

-

Sterile 10% acetic acid solution

-

Sterile Dimethyl sulfoxide (DMSO), cell culture grade

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Initial Solvent Test: Based on the peptide's basic nature (net charge +1), start with an acidic solvent.

-

Sonication: If the solution remains cloudy or contains visible particulates, sonicate the vial for short bursts (10-20 seconds) in a water bath.[8][10] This can help break up aggregates and enhance dissolution.

-

Alternative for Hydrophobic Peptides: While H-Lys-Tyr-OH is predicted to be water-soluble, if solubility issues persist (which can happen with peptide aggregation), a small amount of an organic solvent can be used.

-

Dissolve the peptide in a minimal volume of DMSO (e.g., 30-50 µL).[1]

-

Slowly add this concentrated solution dropwise into your aqueous buffer or cell culture medium while gently stirring.[11][12] Do not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be cytotoxic.[1]

-

Protocol 2: TFA Removal by HCl Counter-Ion Exchange

This method replaces the TFA counter-ion with the more biologically compatible chloride ion through repeated lyophilization cycles with hydrochloric acid.[3][10]

Materials:

-

Dissolved this compound

-

100 mM Hydrochloric Acid (HCl), sterile

-

Lyophilizer (freeze-dryer)

-

Liquid nitrogen or freezer at -80°C

Procedure:

-

Dissolution: Dissolve the peptide in a 100 mM HCl solution to a concentration of approximately 1 mg/mL.[3][8] Let it stand for at least one minute at room temperature.[3]

-

Freezing: Flash-freeze the peptide solution using liquid nitrogen or place it in a -80°C freezer until completely frozen.

-

Lyophilization: Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry powder.

-

Repeat: To ensure complete exchange, repeat steps 1-3 at least two to three more times.[2][3][10]

-

Final Reconstitution: After the final lyophilization, the peptide is now in its hydrochloride salt form (H-Lys-Tyr-OH HCl) and can be reconstituted in sterile water or a desired buffer for creating a stock solution.[3]

Table 3: Comparison of TFA Removal Methods

| Method | Principle | Advantages | Disadvantages |

| HCl Exchange | Replaces TFA with chloride via repeated dissolution in HCl and lyophilization. | Simple procedure requiring standard lab equipment. Effective for small peptide amounts. | Can be time-consuming due to multiple lyophilization cycles. The use of a strong acid (HCl) might affect sensitive peptides.[9] |

| Anion-Exchange HPLC | Uses an anion-exchange column to capture TFA ions while the peptide flows through. | Highly efficient for complete TFA removal. Can be integrated into the purification process. | Requires specialized HPLC equipment and columns. Potential for peptide loss during the process. |

Preparation of Sterile Stock and Working Solutions

Once the peptide is successfully dissolved and the TFA has been exchanged, sterile stock solutions can be prepared for use in cell culture.

-

Reconstitute: Dissolve the final peptide powder (H-Lys-Tyr-OH HCl) in a sterile, biocompatible solvent (e.g., sterile water or PBS) to a convenient stock concentration (e.g., 1-10 mM).

-

Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.

-

Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1] Once in solution, store aliquots at -20°C for short-term use (weeks) or -80°C for longer-term storage (months).[12]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium.

Application Example: Noradrenaline Signaling Pathway

H-Lys-Tyr-OH is reported to promote the release of noradrenaline (norepinephrine).[1] Noradrenaline then acts on target cells, such as neurons, by binding to adrenergic receptors. The diagram below illustrates a simplified signaling pathway initiated by noradrenaline binding to an α1-adrenergic receptor, which is a Gq-protein coupled receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. lifetein.com [lifetein.com]

- 4. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lys-Tyr | C15H23N3O4 | CID 7021820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]